N-Benzyloxycarbonyl-L-lysinyl-L-proline
Overview
Description
N-Benzyloxycarbonyl-L-lysinyl-L-proline is a synthetic organic compound with the molecular formula C19H27N3O5 and a molecular weight of 377.44 g/mol. This compound is a derivative of L-lysine and L-proline, featuring a benzyloxycarbonyl group attached to the amino group of L-lysine. It is commonly used in peptide synthesis and various biochemical applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting L-lysine with carbobenzoyloxy chloride in the presence of a suitable base, followed by coupling with L-proline.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the conversion of the amino group to a corresponding amine oxide.
Reduction: Reduction reactions can be performed to convert the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the amino group, replacing the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Hydroxyl Compounds: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
N-Benzyloxycarbonyl-L-lysinyl-L-proline is widely used in scientific research due to its versatility:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Biochemical Studies: It is used to study enzyme mechanisms and protein interactions.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industrial Applications: It is used in the production of biologically active compounds and materials.
Mechanism of Action
The mechanism by which N-Benzyloxycarbonyl-L-lysinyl-L-proline exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction pathways, and other biochemical processes.
Comparison with Similar Compounds
N-Benzyloxycarbonyl-L-lysinyl-L-proline is unique due to its specific structural features and functional groups. Similar compounds include:
N-Benzyloxycarbonyl-L-proline: A related compound with a similar benzyloxycarbonyl group but lacking the L-lysine moiety.
N-Benzyloxycarbonyl-L-lysine: Another related compound with the benzyloxycarbonyl group attached to L-lysine but without the L-proline component.
These compounds differ in their biological activity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c20-11-5-4-9-15(17(23)22-12-6-10-16(22)18(24)25)21-19(26)27-13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13,20H2,(H,21,26)(H,24,25)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIBOUZRPFCBFX-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649755 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42001-60-5 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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